molecular formula C15H13N3O4 B11550807 N-(3-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)acetamide

N-(3-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)acetamide

Cat. No.: B11550807
M. Wt: 299.28 g/mol
InChI Key: DLJBTFHLRSGOQH-UHFFFAOYSA-N
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Description

N-{3-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}ACETAMIDE is an organic compound that belongs to the class of acylaminobenzenes This compound is characterized by the presence of a hydroxy group, a nitro group, and an acetamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}ACETAMIDE typically involves a multi-step process:

    Formation of the Schiff Base: The initial step involves the condensation of 2-hydroxy-5-nitrobenzaldehyde with 3-aminophenylacetamide under acidic or basic conditions to form the Schiff base.

    Reduction: The Schiff base is then reduced using a suitable reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst.

    Acetylation: The final step involves the acetylation of the reduced product using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium dithionite.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), sodium dithionite, or other reducing agents.

    Substitution: Amines, thiols, or other nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amino derivative.

    Substitution: Formation of substituted acetamide derivatives.

Scientific Research Applications

N-{3-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It is investigated for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-{3-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}ACETAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxy and nitro groups can participate in hydrogen bonding and electrostatic interactions, while the acetamide group can form covalent bonds with nucleophilic sites on the target molecule.

Comparison with Similar Compounds

Similar Compounds

    N-{3-[(E)-[(2-HYDROXY-4-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}ACETAMIDE: Similar structure but with a different position of the nitro group.

    N-{3-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}PROPIONAMIDE: Similar structure but with a propionamide group instead of an acetamide group.

Uniqueness

N-{3-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}ACETAMIDE is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for research in various scientific fields.

Properties

Molecular Formula

C15H13N3O4

Molecular Weight

299.28 g/mol

IUPAC Name

N-[3-[(2-hydroxy-5-nitrophenyl)methylideneamino]phenyl]acetamide

InChI

InChI=1S/C15H13N3O4/c1-10(19)17-13-4-2-3-12(8-13)16-9-11-7-14(18(21)22)5-6-15(11)20/h2-9,20H,1H3,(H,17,19)

InChI Key

DLJBTFHLRSGOQH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)N=CC2=C(C=CC(=C2)[N+](=O)[O-])O

Origin of Product

United States

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